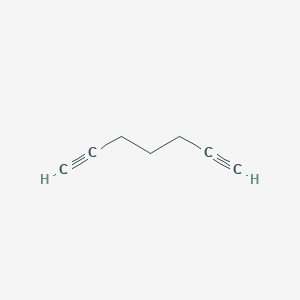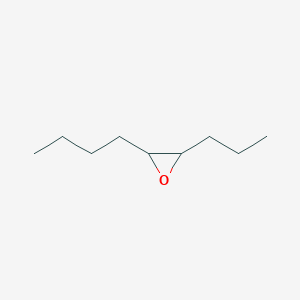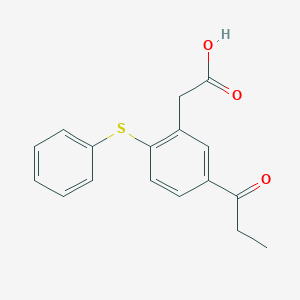
2-Phenylthio-5-propionylphenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylacetic acid derivatives, including compounds like 2-Phenylthio-5-propionylphenylacetic acid, are significant in various chemical and pharmaceutical research areas due to their versatile chemical properties and potential applications. These compounds are involved in a wide range of synthetic pathways and have been studied for their chemical reactivity, physical properties, and potential as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of phenylacetic acid derivatives often involves complex reactions, including photostimulated reactions, amidation, and etherification processes. For instance, phenylacetic acid dianions react via an SRN1 process with aryl halides under photostimulation to afford aryl substitution products, showcasing the influence of metallic cations on the regiochemistry of arylation (Nwokogu et al., 2000). Another example is the synthesis of 3,4-(methylenedioxy) phenylacetic acid via a multi-step process starting from piperonal aldehyde (Han Xue-lian, 2007).
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives is crucial in determining their chemical reactivity and physical properties. Studies involving X-ray diffraction and NMR spectroscopy provide insights into the arrangement of atoms within these molecules, affecting their reactivity and interaction with other compounds.
Chemical Reactions and Properties
Phenylacetic acid derivatives undergo various chemical reactions, including reductions, cyclizations, and C-S coupling/C-H functionalization. For instance, iodide-catalyzed reductions have been developed for the synthesis of phenylacetic acids, demonstrating the versatility of these compounds in synthetic chemistry (Milne et al., 2011).
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
Phenylacetic acid derivatives have been studied for their potential anticancer and antimicrobial properties. For instance, research has isolated phenylacetic acid derivatives from the culture mycelia of Curvularia lunata, which showed inhibition of growth in several bacteria and fungi, indicating its antimicrobial potency (Varma et al., 2006). Furthermore, phenylaminosulfanyl-1,4-naphthoquinone derivatives, containing the phenylthio group, demonstrated significant cytotoxic activity against human cancer cell lines, showcasing their potential as anticancer agents (Ravichandiran et al., 2019).
Metal-Organic Complexes and Supramolecular Chemistry
Studies have explored the synthesis and characterization of novel metal-organic supramolecular complexes involving derivatives of phenylthio-phenylacetic acids. These complexes, characterized by their crystal structure and properties, offer insights into the construction of 3-D supramolecular networks, potentially useful in material science and catalysis (Yin et al., 2014). Another research highlighted the synthesis of coordination polymers based on carboxylic acid ligands containing sulfur, revealing their structural intricacies and potential applications in supramolecular architecture (Li et al., 2020).
Corrosion Inhibition
The application of phenylthio derivatives in corrosion inhibition has been documented, where certain phenylthio-pyrrole carbonitriles effectively inhibited mild steel corrosion in acidic conditions. These studies provide a foundation for developing new corrosion inhibitors with enhanced efficiency and specificity (Verma et al., 2015).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXFJQJYOGXHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545840 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthio-5-propionylphenylacetic acid | |
CAS RN |
103918-73-6 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

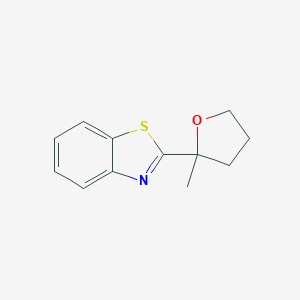
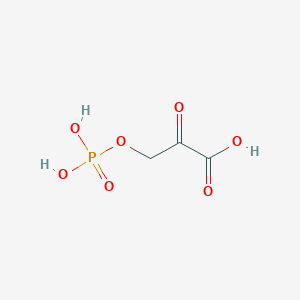
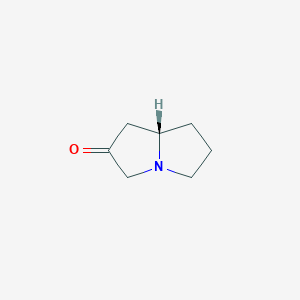
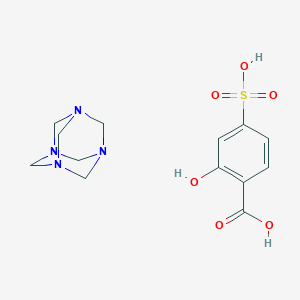
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
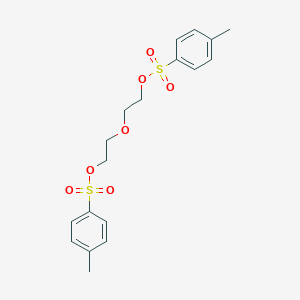
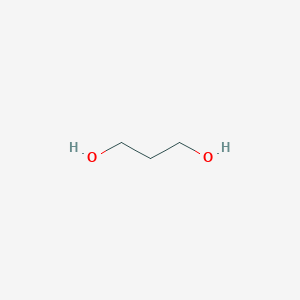
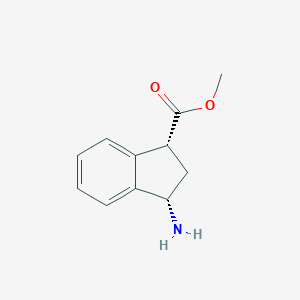
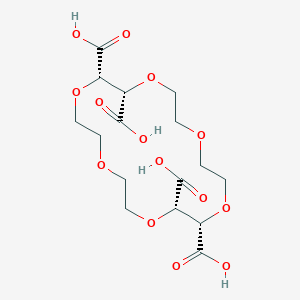
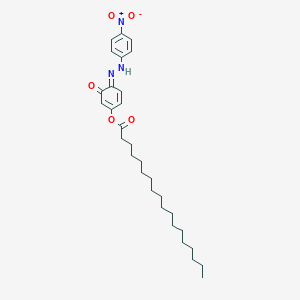
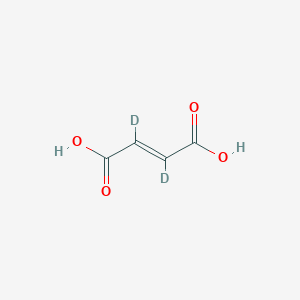
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
